molecular formula C11H12N2O2S B3895782 5-Acetyl-6-methyl-4-(thiophen-3-yl)-3,4-dihydropyrimidin-2(1H)-one

5-Acetyl-6-methyl-4-(thiophen-3-yl)-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B3895782
M. Wt: 236.29 g/mol
InChI Key: GYXJGJPHQDXPNF-UHFFFAOYSA-N
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Description

5-Acetyl-6-methyl-4-(thiophen-3-yl)-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring fused with a thiophene moiety. Compounds of this nature are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-6-methyl-4-(thiophen-3-yl)-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method might include the condensation of thiophene derivatives with appropriate acetyl and methyl groups under controlled conditions. Catalysts such as acids or bases may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could convert the carbonyl group to an alcohol.

    Substitution: Various substitution reactions might occur at the thiophene ring or the pyrimidine ring, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound might exhibit similar properties.

Medicine

In medicinal chemistry, such compounds are often explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one
  • 5-Acetyl-6-methyl-4-(furan-3-yl)-3,4-dihydropyrimidin-2(1H)-one

Uniqueness

The uniqueness of 5-Acetyl-6-methyl-4-(thiophen-3-yl)-3,4-dihydropyrimidin-2(1H)-one lies in its specific substitution pattern and the presence of the thiophene ring, which might confer distinct electronic and steric properties compared to similar compounds.

Properties

IUPAC Name

5-acetyl-6-methyl-4-thiophen-3-yl-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-6-9(7(2)14)10(13-11(15)12-6)8-3-4-16-5-8/h3-5,10H,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXJGJPHQDXPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CSC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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